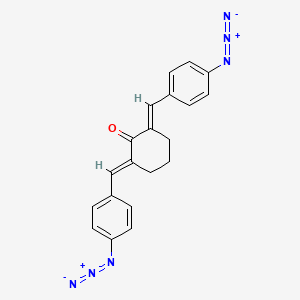
1,2,3-Thiadiazole-4-carbonyl chloride
概要
説明
1,2,3-Thiadiazole-4-carbonyl chloride is a chemical compound that belongs to the thiadiazole family, which is characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. Thiadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives can be achieved through various methods. One such method for synthesizing 4,5-disubstituted 1,2,3-thiadiazoles involves the nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide under mild conditions, which is an operationally simple and straightforward approach . This method utilizes carbon disulfide, a readily available and inexpensive reagent, highlighting the efficiency and practicality of the synthesis process for thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using different spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, was also analyzed using density functional theory (DFT) calculations, which showed good agreement with experimental data .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of functional groups such as amino groups or halogens can facilitate reactions like hydrogen bonding or nucleophilic substitution. For example, in the case of 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles, intermolecular hydrogen bonding plays a significant role in the formation of consistent dimers, which is crucial for their potential application as trypanocidal agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the presence of different substituents can affect their electronic properties, as seen in the study of frontier molecular orbitals and molecular electrostatic potential maps . Additionally, the liquid crystalline behavior of certain 1,3,4-thiadiazole compounds has been linked to the length of the alkoxy chain attached to the phenyl moiety, with longer chains favoring the formation of the Smectic C phase . These properties are essential for the design and application of thiadiazole-based materials in various fields.
科学的研究の応用
Synthesis of Isoxazole and Azoles
1,2,3-Thiadiazole-4-carbonyl chloride is used in the synthesis of assemblies of isoxazole and azoles. This involves the 1,3-dipolar cycloaddition reaction of enamines with nitrile oxides, leading to the formation of isoxazole rings. Such synthetic processes are crucial in developing heterocyclic compounds used in various chemical applications (Efimov et al., 2016).
Anticancer Agent Synthesis
Compounds incorporating the 1,2,3-thiadiazole moiety, synthesized using 1,2,3-Thiadiazole-4-carbonyl chloride, have shown potential as anticancer agents. This involves creating novel thiazole and 1,3,4-thiadiazole derivatives, which have been tested for their efficacy against various cancer cell lines (Gomha et al., 2017).
Herbicidal Activity
Derivatives of 1,2,3-thiadiazole, synthesized using 1,2,3-Thiadiazole-4-carbonyl chloride, have been found to exhibit herbicidal activities. These compounds, particularly acylpyrazole derivatives containing the 1,2,3-thiadiazole ring, show significant inhibitory effects on certain plants, potentially offering a new class of herbicides (Cheng & Shi, 2012).
Photostabilization of Polymers
1,2,3-Thiadiazole-4-carbonyl chloride derivatives have been used for the photostabilization of polymers, such as polyvinyl chloride (PVC). This involves using thiadiazole derivatives as additives to enhance the stability of PVC against UV light degradation, indicating a potential application in materials science (Tomi et al., 2017).
Safety and Hazards
将来の方向性
The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
作用機序
Target of Action
It is known that 1,2,3-thiadiazole derivatives have a broad spectrum of biological activities and can interact with various biological targets . For instance, some derivatives of 1,3,4-thiadiazole-2-amine have been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of cancer cells and the replication of certain viruses .
Mode of Action
1,3,4-thiadiazole molecules, which share a similar structure, have been found to interfere with dna synthesis, consequently inhibiting the replication of both human tumor and bacterial cells . This allows them to inhibit the multiplication of both bacterial and cancer cells .
Biochemical Pathways
For instance, some derivatives have been reported to inhibit the enzyme IMPDH, which is involved in the de novo synthesis of guanosine nucleotides .
Pharmacokinetics
It is known that the sulfur atom of the thiadiazole ring can improve the liposolubility of thiadiazole derivatives, potentially enhancing their pharmacokinetics .
Result of Action
It is known that 1,3,4-thiadiazole molecules can interfere with dna synthesis, leading to the inhibition of cell replication . This suggests that 1,2,3-Thiadiazole-4-carbonyl chloride may have similar effects.
Action Environment
It is known that the 1,3,4-thiadiazole ring is stable in acid but forms a ring cleavage with base . This suggests that the action of 1,2,3-Thiadiazole-4-carbonyl chloride may be influenced by the pH of its environment.
特性
IUPAC Name |
thiadiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDHDEOGCBGOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424526 | |
| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4100-17-8 | |
| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)




![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

